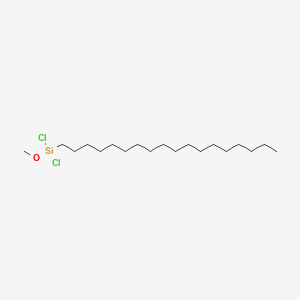
n-Octadecylmethoxydichlorosilane
概要
説明
n-Octadecylmethoxydichlorosilane: is a chemical compound with the molecular formula C19H40Cl2OSi. It is a type of halosilane, specifically a methoxydichlorosilane, which features an octadecyl group attached to the silicon atom. This compound is known for its applications in surface modification and as a precursor in the synthesis of various silicon-based materials .
作用機序
Target of Action
n-Octadecylmethoxydichlorosilane is a chemical intermediate It’s known to be used in the semiconductor industry to form self-assembled monolayer thin films on silicon dioxide substrates .
Result of Action
The result of this compound’s action is the formation of self-assembled monolayers on surfaces. These monolayers can significantly alter the properties of the surface, making it more suitable for specific applications in the semiconductor industry .
Action Environment
The action of this compound is influenced by environmental factors such as temperature, humidity, and the presence of other chemicals. For example, it reacts violently with water, producing hydrogen chloride . Therefore, it should be handled in a controlled environment to ensure safety and efficacy.
準備方法
Synthetic Routes and Reaction Conditions: n-Octadecylmethoxydichlorosilane can be synthesized through the reaction of octadecyltrichlorosilane with methanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane groups. The general reaction is as follows: [ \text{C18H37SiCl3} + \text{CH3OH} \rightarrow \text{C18H37Si(OCH3)Cl2} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reaction conditions such as temperature, pressure, and the molar ratio of reactants are carefully controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions: n-Octadecylmethoxydichlorosilane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and hydrochloric acid.
Condensation: It can react with other silanols to form siloxane bonds, leading to the formation of polysiloxanes.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles like amines or alcohols under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed:
Hydrolysis: Silanols and hydrochloric acid.
Condensation: Polysiloxanes.
Substitution: Alkoxysilanes or aminosilanes depending on the nucleophile used.
科学的研究の応用
n-Octadecylmethoxydichlorosilane has a wide range of applications in scientific research, including:
Surface Modification: It is used to modify the surface properties of materials, making them hydrophobic or altering their adhesion characteristics.
Nanotechnology: It serves as a precursor in the synthesis of silicon-based nanoparticles and nanostructures.
Biomedical Applications: It is used in the development of drug delivery systems and biocompatible coatings for medical devices.
Industrial Applications: It is employed in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates
類似化合物との比較
n-Octadecyltrichlorosilane: Similar in structure but contains three chlorine atoms instead of two.
n-Octadecyldimethylchlorosilane: Contains two methyl groups instead of one methoxy group.
n-Octadecyltrimethoxysilane: Contains three methoxy groups instead of two chlorine atoms and one methoxy group.
Uniqueness: n-Octadecylmethoxydichlorosilane is unique due to its specific combination of one methoxy group and two chlorine atoms attached to the silicon atom. This combination allows for selective reactivity and the ability to form stable siloxane bonds, making it particularly useful in applications requiring precise surface modifications and the synthesis of specialized silicon-based materials .
特性
IUPAC Name |
dichloro-methoxy-octadecylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40Cl2OSi/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(20,21)22-2/h3-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCDOYPSSKBFRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](OC)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40Cl2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


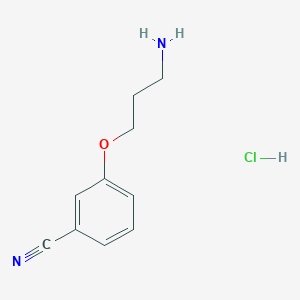
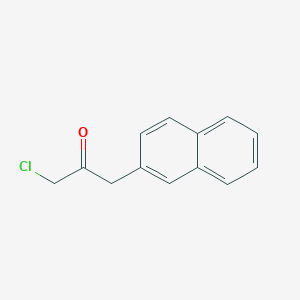
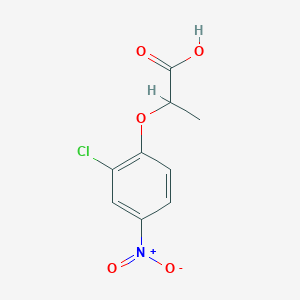
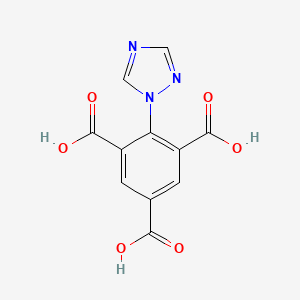
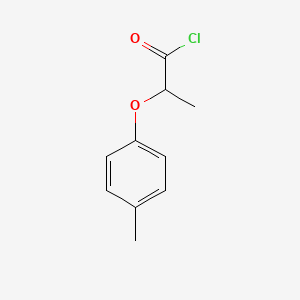
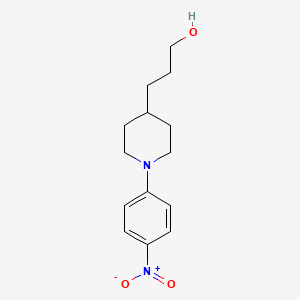

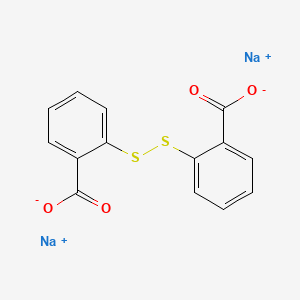
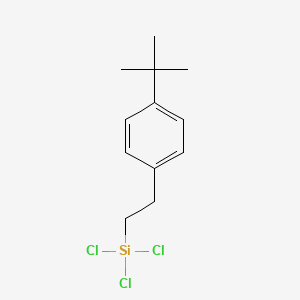
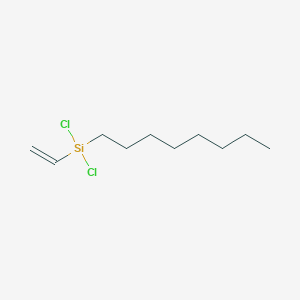



![(2S)-1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B3115839.png)
